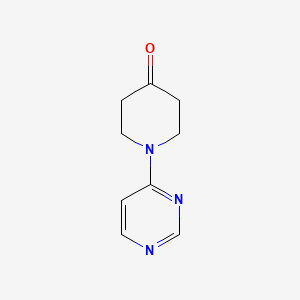![molecular formula C6H16N2O B8647807 [2-(tert-butoxy)ethyl]hydrazine](/img/structure/B8647807.png)
[2-(tert-butoxy)ethyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[2-(tert-butoxy)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a tert-butoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-butoxy)ethyl]hydrazine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-tert-butoxyethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
[2-(tert-butoxy)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield tert-butoxyethyl oxides, while reduction reactions may produce simpler hydrazine derivatives .
科学的研究の応用
[2-(tert-butoxy)ethyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of [2-(tert-butoxy)ethyl]hydrazine involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved in its action include nucleophilic attack on carbonyl groups and participation in redox reactions .
類似化合物との比較
Similar Compounds
tert-Butylhydrazine: Similar in structure but lacks the ethoxy group.
Ethylhydrazine: Contains an ethyl group instead of a tert-butoxy group.
tert-Butoxyethylamine: Similar but contains an amine group instead of a hydrazine group.
Uniqueness
Its structure allows for specific interactions that are not possible with simpler hydrazine derivatives .
特性
分子式 |
C6H16N2O |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]ethylhydrazine |
InChI |
InChI=1S/C6H16N2O/c1-6(2,3)9-5-4-8-7/h8H,4-5,7H2,1-3H3 |
InChIキー |
ZVBWMJSGZRDBRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCNN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)


![[6-(1,3-Dioxolan-2-yl)pyridin-2-yl]methanol](/img/structure/B8647753.png)
![7-bromo-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B8647759.png)

![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)






